molecular formula C7H2BrClF2O2 B12992807 3-Bromo-6-chloro-2,4-difluorobenzoic acid

3-Bromo-6-chloro-2,4-difluorobenzoic acid

Cat. No.: B12992807
M. Wt: 271.44 g/mol
InChI Key: KEFHFOMBFCUHJH-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-2,4-difluorobenzoic acid is an organic compound with the molecular formula C7H2BrClF2O2 It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-2,4-difluorobenzoic acid typically involves multi-step organic reactions. One common method is the halogenation of 2,4-difluorobenzoic acid, followed by bromination and chlorination under controlled conditions. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure the desired substitution pattern on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced chemical reactors and continuous flow systems to achieve high yields and purity. The use of automated systems and precise control of reaction parameters is crucial in industrial settings to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-2,4-difluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-2,4-difluorobenzoic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes, affecting their activity and thereby influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6-chloro-2,4-difluorobenzoic acid is unique due to its specific combination of halogen atoms, which imparts distinct chemical reactivity and potential for diverse applications. The presence of bromine, chlorine, and fluorine atoms allows for a wide range of chemical modifications and functionalization, making it a versatile compound in various fields of research .

Properties

Molecular Formula

C7H2BrClF2O2

Molecular Weight

271.44 g/mol

IUPAC Name

3-bromo-6-chloro-2,4-difluorobenzoic acid

InChI

InChI=1S/C7H2BrClF2O2/c8-5-3(10)1-2(9)4(6(5)11)7(12)13/h1H,(H,12,13)

InChI Key

KEFHFOMBFCUHJH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)C(=O)O)F)Br)F

Origin of Product

United States

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